1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
This compound features a urea core with a cyclohexyl group at one terminal and a phenyl ring substituted with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety at the other. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the cyclohexyl group contributes to lipophilicity and conformational flexibility. Although direct synthesis data for this compound are unavailable in the provided evidence, analogs in and suggest its preparation likely involves reacting a cyclohexyl isocyanate with an appropriately substituted aniline precursor, followed by HPLC purification .
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-18-16(23-21-12)11-13-7-5-6-10-15(13)20-17(22)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHCSFRAGVKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can yield oxadiazoles .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Applications De Recherche Scientifique
Biological Activities
The oxadiazole ring in this compound is associated with various biological activities, including:
- Antimicrobial Properties: Similar compounds have shown significant antibacterial and antifungal activities. The presence of the oxadiazole moiety is crucial for these interactions, as it can influence the binding affinity to biological targets .
- Analgesic Activity: Research on related oxadiazole derivatives indicates potential analgesic effects. For instance, studies have demonstrated that certain oxadiazole-containing compounds exhibit significant pain relief in animal models, suggesting that 1-cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea could similarly modulate pain pathways .
Pharmacological Applications
The pharmacological applications of this compound can be summarized as follows:
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Structural Analogues and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
*Calculated based on molecular formula.
Key Observations:
- Oxadiazole Modifications : Replacing the 3-methyl group with cyclopropyl (CAS 1797751-02-0) or phenyl (Compound F) alters steric and electronic properties, which may influence target binding or metabolic stability .
- Urea Linker Variations : The trifluoromethyl group in Compound F introduces strong electron-withdrawing effects, which could improve resistance to oxidative metabolism compared to the target’s cyclohexyl group .
Activité Biologique
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea derivative featuring a cyclohexyl group and a 3-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and antifungal properties. This compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets.
Chemical Structure
The molecular formula of this compound can be represented as follows:
| Component | Details |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂ |
| Molecular Weight | 324.41 g/mol |
| Functional Groups | Urea, Oxadiazole |
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole moiety. Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit various pharmacological effects, including:
- Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens.
- Anticancer Potential : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation.
While the specific mechanism of action of this compound remains largely unexplored, it is hypothesized that the interactions may involve:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors to modulate their activity.
- Hydrogen Bonding : The presence of nitrogen and oxygen in the oxadiazole ring can facilitate hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The cyclohexyl group may enhance affinity for lipid membranes or hydrophobic pockets in proteins.
Anticancer Activity
Research on structurally related compounds indicates that certain oxadiazole derivatives possess anticancer properties. For instance, a series of triazole-cored analogs demonstrated significant inhibitory activity against hepatocellular carcinoma cell lines with IC50 values comparable to established chemotherapeutics like Sorafenib . This suggests that this compound could also exhibit similar anticancer effects pending further investigation.
Safety and Handling
Currently, safety information regarding this compound is not available. As a precautionary measure, it should be handled following good laboratory practices until more comprehensive safety data are obtained.
Q & A
Q. What synthetic strategies are recommended for preparing 1-cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Oxadiazole Formation : Start with the preparation of the 3-methyl-1,2,4-oxadiazole ring. This typically involves cyclization of amidoximes with acylating agents under reflux conditions (e.g., acetic anhydride, 80–100°C) .
Benzaldehyde Intermediate : Introduce the oxadiazole moiety to a benzaldehyde derivative. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 879896-54-5) can be synthesized and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Reductive Amination : Convert the aldehyde to a benzylamine intermediate using sodium borohydride or NaBH(OAc)₃ in dichloromethane .
Urea Coupling : React the amine with cyclohexyl isocyanate in anhydrous THF or DMF, catalyzed by triethylamine, at 0–25°C for 12–24 hours .
Key Validation : Monitor intermediates via LC-MS (e.g., [M+H]+ = 408.1 for related structures) and confirm purity by HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- LC-HRMS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ = 408.1931 for analogous compounds) .
- NMR Analysis : Assign peaks for diagnostic groups:
- Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet).
- Urea NH signals (δ 6.5–7.5 ppm, broad singlet).
- Oxadiazole C-H (δ 8.0–8.5 ppm) .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve the structure to confirm stereochemistry and hydrogen bonding .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of the oxadiazole moiety in this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost. B3LYP reliably predicts thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for energy calculations.
- Asymptotic Correction : Incorporate exact exchange terms (e.g., Becke’s 1988 functional) to model long-range interactions in the oxadiazole ring .
Application : Calculate HOMO-LUMO gaps to predict reactivity in biological systems or photochemical applications.
Q. What strategies resolve low yields in the urea coupling step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF to stabilize polar intermediates .
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance isocyanate reactivity.
- Temperature Control : Conduct reactions at –20°C to minimize side reactions (e.g., urea hydrolysis) .
- Workup Protocol : Extract unreacted starting materials with dichloromethane/water (3:1) and purify via flash chromatography (eluent: CHCl₃/MeOH 9:1) .
Q. How do structural modifications (e.g., oxadiazole substitution) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) and compare bioactivity. For example:
- Replace the 3-methyl group with bulkier alkyl chains to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic density in the oxadiazole ring .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., orexin receptor antagonism ) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines).
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for intermediates like 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde?
- Methodological Answer :
- Purity Verification : Reproduce synthesis under anhydrous conditions (e.g., molecular sieves in DCM) and confirm purity via HPLC.
- Polymorphism Screening : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphic forms .
- DSC Analysis : Use differential scanning calorimetry to detect metastable phases that may lower observed melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
